N'-(2-(Benzyloxy)benzylidene)-4-methylbenzenesulfonohydrazide
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Overview
Description
N’-(2-(Benzyloxy)benzylidene)-4-methylbenzenesulfonohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a benzyloxy group attached to a benzylidene moiety, which is further linked to a 4-methylbenzenesulfonohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-(Benzyloxy)benzylidene)-4-methylbenzenesulfonohydrazide typically involves the condensation reaction between 2-(benzyloxy)benzaldehyde and 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is subsequently purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(2-(Benzyloxy)benzylidene)-4-methylbenzenesulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N’-(2-(Benzyloxy)benzylidene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The sulfonohydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted sulfonohydrazide derivatives.
Scientific Research Applications
N’-(2-(Benzyloxy)benzylidene)-4-methylbenzenesulfonohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic properties, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound can be used in the development of new materials with specific properties, such as liquid crystals or polymers.
Mechanism of Action
The mechanism of action of N’-(2-(Benzyloxy)benzylidene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. The benzyloxy group can facilitate binding to hydrophobic pockets in proteins, while the sulfonohydrazide moiety can form hydrogen bonds with amino acid residues. This dual interaction can lead to the inhibition of enzyme activity or disruption of protein-protein interactions, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-(Benzyloxy)benzylidene)-4-nitrobenzenesulfonohydrazide
- N’-(2-(Benzyloxy)benzylidene)-2-((4-chlorobenzyl)oxy)benzenesulfonohydrazide
Uniqueness
N’-(2-(Benzyloxy)benzylidene)-4-methylbenzenesulfonohydrazide is unique due to the presence of the 4-methyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
4-methyl-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-17-11-13-20(14-12-17)27(24,25)23-22-15-19-9-5-6-10-21(19)26-16-18-7-3-2-4-8-18/h2-15,23H,16H2,1H3/b22-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXFGPMPRRDVRN-PXLXIMEGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=CC=C2OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194418-17-2 |
Source
|
Record name | N'-(2-(BENZYLOXY)BENZYLIDENE)-4-METHYLBENZENESULFONOHYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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